2-(Furan-3-yl)-1,3-dioxolane
CAS No.: 28872-87-9
Cat. No.: VC14423030
Molecular Formula: C7H8O3
Molecular Weight: 140.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 28872-87-9 |
|---|---|
| Molecular Formula | C7H8O3 |
| Molecular Weight | 140.14 g/mol |
| IUPAC Name | 2-(furan-3-yl)-1,3-dioxolane |
| Standard InChI | InChI=1S/C7H8O3/c1-2-8-5-6(1)7-9-3-4-10-7/h1-2,5,7H,3-4H2 |
| Standard InChI Key | HQVYIOAFZUFHAV-UHFFFAOYSA-N |
| Canonical SMILES | C1COC(O1)C2=COC=C2 |
Introduction
Structural and Molecular Characteristics
Chemical Identity
2-(Furan-3-yl)-1,3-dioxolane belongs to the class of heterocyclic acetals, combining a furan ring (a five-membered aromatic oxygen heterocycle) with a 1,3-dioxolane group (a five-membered cyclic acetal). The IUPAC name reflects the substitution pattern: the dioxolane ring is attached to the 3-position of the furan. Key molecular descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 140.137 g/mol | |
| Exact Mass | 140.047 Da | |
| PSA (Polar Surface Area) | 31.6 Ų | |
| LogP (Partition Coeff.) | 1.325 |
The compound’s structure confers moderate polarity, as evidenced by its LogP value, suggesting balanced solubility in both hydrophilic and lipophilic media.
Synthesis and Scalable Production
Acetalization of Furfural Derivatives
The most efficient route to 2-(furan-3-yl)-1,3-dioxolane involves the acid-catalyzed acetalization of furfural derivatives with ethylene glycol. A scalable method reported by Mal et al. (2019) employs heteropoly acids (e.g., phosphotungstic acid) as green catalysts :
Reaction Conditions:
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Substrates: Furfural (biomass-derived), ethylene glycol
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Catalyst: 2 wt% phosphotungstic acid
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Solvent: Benzene (reflux)
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Yield: 92%
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Time: 4 hours
The reaction proceeds via hemiacetal formation, followed by dehydration to the cyclic acetal. The use of recyclable solid acids enhances sustainability compared to traditional HCl or catalysts.
Optimization Parameters
Key variables influencing yield and reaction efficiency include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 2 wt% | Maximizes active sites without side reactions |
| Molar Ratio (Furfural:Glycol) | 1:1.2 | Prevents oligomerization |
| Temperature | 80°C (reflux) | Balances kinetics and solvent volatility |
Substituting benzene with greener solvents (e.g., cyclopentyl methyl ether) is an area of ongoing research to improve environmental compatibility .
Physicochemical Properties and Stability
Stability Under Ambient Conditions
Cyclic acetals are generally stable to hydrolysis under neutral conditions but susceptible to acid-catalyzed cleavage. Storage recommendations include inert atmospheres and desiccants to prevent moisture ingress.
Applications in Organic Synthesis and Industry
Intermediate for Pharmaceuticals
The dioxolane moiety serves as a protecting group for carbonyl functionalities in multistep syntheses. For example, 2-(furan-3-yl)-1,3-dioxolane could be hydrolyzed to regenerate aldehydes under mild acidic conditions, a strategy employed in prostaglandin and terpene syntheses .
Biomass-Derived Platform Chemical
Furfural, a precursor to this compound, is a renewable feedstock derived from agricultural waste (e.g., corncobs, sugarcane bagasse). Converting furfural to stable acetals like 2-(furan-3-yl)-1,3-dioxolane mitigates its polymerization tendency, enhancing utility in polymer chemistry .
Future Research Directions
Catalytic Innovations
Exploring immobilized catalysts (e.g., zeolites, MOFs) could further enhance reaction sustainability and catalyst reusability.
Functional Materials Development
The compound’s rigid heterocyclic structure makes it a candidate for designing:
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Liquid crystals: Via incorporation into mesogenic cores
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Polymer precursors: Through ring-opening metathesis polymerization
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